methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a thiophene ring system, which is a five-membered ring containing sulfur as a heteroatom .
Preparation Methods
The synthesis of methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Mechanism of Action
The mechanism of action of methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate include other thiophene derivatives such as suprofen and articaine . These compounds also feature a thiophene ring system and exhibit various pharmacological properties. this compound is unique due to its specific substituents and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-22-15(19)14-12(3-7-24-14)25(20,21)18-8-11-13(17-5-4-16-11)10-2-6-23-9-10/h2-7,9,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEADOJZRHESPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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